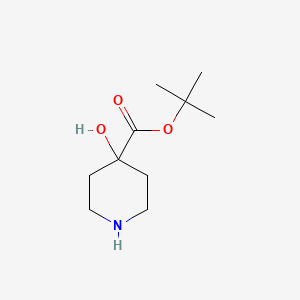

Tert-butyl 4-hydroxypiperidine-4-carboxylate

Description

Tert-butyl 4-hydroxypiperidine-4-carboxylate is a piperidine derivative characterized by a hydroxyl group and a tert-butoxycarbonyl (Boc) group at the 4-position of the piperidine ring. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its structural features, including the hydroxyl group, contribute to its reactivity in further functionalization, such as oxidation or substitution reactions.

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 4-hydroxypiperidine-4-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(13)4-6-11-7-5-10/h11,13H,4-7H2,1-3H3 |

InChI Key |

AFQRYOKUTUUEJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-hydroxypiperidine-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for purity and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce different amine derivatives .

Scientific Research Applications

Tert-butyl 4-hydroxypiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxypiperidine-4-carboxylate involves its role as a protecting group. By forming a stable carbamate linkage with amines, it prevents unwanted reactions at the amine site during synthetic processes. This allows for selective modification of other functional groups in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-hydroxypiperidine-4-carboxylate, highlighting differences in substituents, physical properties, and applications:

Structural and Functional Differences

- Hydroxyl vs. Amino Groups: The hydroxyl group in this compound enables hydrogen bonding, influencing solubility and reactivity. In contrast, the amino group in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate facilitates nucleophilic substitution or coordination chemistry .

- Aromatic vs. Aliphatic Substituents : Compounds like tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate exhibit higher lipophilicity due to the aromatic methylbenzoyl group, making them suitable for membrane-permeable drug candidates .

- Protective Groups : The Boc group is universally present in these analogs, but substituents like benzyloxy (in tert-butyl 4-(benzyloxy)piperidine-1-carboxylate) allow selective deprotection under mild conditions .

Biological Activity

Tert-butyl 4-hydroxypiperidine-4-carboxylate (TBHP) is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article explores the biological activity of TBHP, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₀H₁₉NO₃

- Molecular Weight : 201.26 g/mol

- Density : 1.1 g/cm³

- Melting Point : 61-65 °C

- Boiling Point : 292.3 °C at 760 mmHg

- Log P (octanol-water partition coefficient) : 0.61, indicating moderate lipophilicity .

Antiviral Activity

Research has shown that piperidine derivatives, including TBHP, exhibit antiviral properties. A study indicated that related compounds with piperidine structures demonstrated significant inhibitory activity against various strains of influenza virus, with effective concentrations (EC50) as low as 0.05 μM . The mechanism of action appears to involve interference with the viral replication process during early to middle stages .

Anticancer Potential

TBHP has been investigated for its potential anticancer activity. A recent review highlighted that piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that TBHP may also possess similar properties . For example, certain analogs showed improved cytotoxicity compared to established chemotherapeutics like bleomycin in hypopharyngeal tumor models .

Neurological Applications

The compound has been explored for its effects on neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for Alzheimer's disease therapy . The introduction of piperidine moieties has been shown to enhance the brain penetration of these inhibitors, thereby improving their therapeutic efficacy against neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies of TBHP and its analogs reveal critical insights into how structural modifications influence biological activity. Key findings include:

- Substituents on the Piperidine Ring : Variations in substituents can significantly alter the potency and selectivity of the compound against specific biological targets.

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, which is crucial for antiviral and anticancer activities .

| Compound | Activity Type | EC50/IC50 Values | Mechanism |

|---|---|---|---|

| TBHP | Antiviral | ~0.05 μM | Inhibits viral replication |

| Analog 1 | Anticancer | Better than bleomycin | Induces apoptosis |

| Analog 2 | AChE Inhibition | IC50 = X μM | Inhibits cholinesterases |

Case Studies

- Influenza Virus Inhibition : A study examined the inhibitory effects of TBHP analogs on influenza virus strains. The results indicated high selectivity and low cytotoxicity, making it a promising candidate for further development in antiviral therapies .

- Alzheimer’s Disease Models : In preclinical studies involving transgenic mouse models, TBHP derivatives demonstrated significant reductions in amyloid-beta accumulation and improvements in cognitive function, supporting their potential use in treating Alzheimer's disease .

- Cancer Cell Line Studies : TBHP was tested in various cancer cell lines, showing enhanced cytotoxicity compared to traditional chemotherapeutics. The results suggest that the compound may play a role in future cancer treatment regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.